[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol
CAS No.: 881673-34-3
Cat. No.: VC11695433
Molecular Formula: C12H13NO3S
Molecular Weight: 251.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881673-34-3 |
|---|---|
| Molecular Formula | C12H13NO3S |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | (1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |
| Standard InChI | InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
| Standard InChI Key | ZVSWKVIYVPGDMO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
| Canonical SMILES | CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
Introduction
Chemical Identity and Structural Features
The molecular formula of [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol is C₁₂H₁₃NO₃S, with a molecular weight of 263.30 g/mol. Key structural elements include:
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A pyrrole ring serving as the core heterocycle.
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A methylsulfonyl group (–SO₂CH₃) at the 1-position, imparting electron-withdrawing characteristics.
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A phenyl group at the 5-position, enhancing hydrophobic interactions.
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A hydroxymethyl group (–CH₂OH) at the 3-position, enabling hydrogen bonding and further derivatization.
The compound’s IUPAC name underscores its substitution pattern, while its SMILES notation (O=S(=O)(C)N1C=C(C(O)CO)C=C1C2=CC=CC=C2) provides a machine-readable representation of its connectivity .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of [1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol involves multi-step protocols, often starting from commercially available pyrrole precursors. A representative pathway includes:
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Sulfonation at the 1-Position:
Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine . This step typically proceeds at room temperature in anhydrous dichloromethane. -
Phenyl Group Installation:
Suzuki-Miyaura coupling or Friedel-Crafts alkylation may introduce the phenyl group at the 5-position. For example, palladium-catalyzed cross-coupling with phenylboronic acid under inert conditions . -
Hydroxymethylation at the 3-Position:
Reduction of a pre-installed ketone or ester group using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Alternatively, direct hydroxylation via oxymercuration-demurcuration has been reported .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | MsCl, Et₃N, CH₂Cl₂, 25°C, 4 h | 78 | 97 |
| 2 | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 80°C | 82 | 95 |
| 3 | NaBH₄, EtOH, 0°C → RT, 2 h | 68 | 93 |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
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IR (KBr): 3420 cm⁻¹ (–OH), 1320 cm⁻¹ (–SO₂–), 1135 cm⁻¹ (C–N) .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
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Gram-Positive Bacteria: MIC = 8 μg/mL against S. aureus (vs. 2 μg/mL for vancomycin) .
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Fungal Strains: Moderate activity against C. albicans (MIC = 32 μg/mL) .
Table 2. Biological Activity Profile
Applications in Medicinal Chemistry
Drug Candidate Optimization
The compound’s scaffold has been modified to enhance pharmacokinetic properties:
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Ester Prodrugs: Acetylation of the hydroxymethyl group improves oral bioavailability (F = 45% vs. 22% for parent compound) .
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Hybrid Molecules: Conjugation with fluoroquinolones yields dual-action antimicrobials (e.g., ciprofloxacin hybrid, MIC = 0.5 μg/mL) .
Materials Science Relevance
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